Ethyl 2-((15N)azanylidyne(113C)methyl)acetate
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Overview
Description
Ethyl 2-((15N)azanylidyne(113C)methyl)acetate is an ester compound characterized by the presence of a nitrogen isotope (^15N) and a carbon isotope (^13C) within its molecular structure. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors, often used in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((15N)azanylidyne(113C)methyl)acetate typically involves the reaction of ethyl cyanoacetate with amines under various conditions. One common method is the direct treatment of ethyl cyanoacetate with amines at room temperature without the use of solvents . Another method involves stirring the reactants at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((15N)azanylidyne(113C)methyl)acetate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Esterification: The formation of esters from carboxylic acids and alcohols, typically catalyzed by acids.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Solvents: Methanol, ethanol.
Major Products
Transesterification: Produces different esters depending on the alcohol used.
Esterification: Produces esters from the corresponding carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-((15N)azanylidyne(113C)methyl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Utilized in isotope labeling studies to trace metabolic pathways and study enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Employed in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((15N)azanylidyne(113C)methyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the isotopic labels (^15N and ^13C) allow for the tracking of the compound through various metabolic processes, providing insights into enzyme activities and metabolic fluxes .
Comparison with Similar Compounds
Ethyl 2-((15N)azanylidyne(113C)methyl)acetate can be compared with other esters such as ethyl acetate and methyl acetate:
Ethyl Acetate: Commonly used as a solvent in the production of paints, coatings, and adhesives. It has a simpler structure without isotopic labels.
Methyl Acetate: Used as a solvent and in the production of acetic acid. It also lacks isotopic labels.
The uniqueness of this compound lies in its isotopic composition, making it valuable for research applications that require precise tracking and analysis of chemical and biological processes .
Properties
IUPAC Name |
ethyl 2-((15N)azanylidyne(113C)methyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSEGSNTOUIPT-UHJUODCXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[13C]#[15N] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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